molecular formula C8H8N2O B1404231 Pyrrolo[1,2-a]pyrazine-1-methanol CAS No. 1251762-21-6

Pyrrolo[1,2-a]pyrazine-1-methanol

Cat. No.: B1404231
CAS No.: 1251762-21-6
M. Wt: 148.16 g/mol
InChI Key: SQMUSQJRSXDTCG-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-a]pyrazine-1-methanol is a chemical building block belonging to the class of nitrogen-bridged heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery. The pyrrolo[1,2-a]pyrazine core is known for a wide spectrum of biological activities. Research indicates that this scaffold and its derivatives show promising antifungal properties, particularly against various Candida species, including multidrug-resistant strains. Docking analyses suggest this activity may be mediated by interaction with the catalytic site of HMGR (3-hydroxy-3-methylglutaryl-CoA reductase), a key enzyme in the ergosterol biosynthesis pathway in yeast . Furthermore, related hexahydro-pyrrolo[1,2-a]pyrazine-dione analogues have been identified from microbial sources and exhibit strong antioxidant activity, making them a subject of study for managing oxidative stress-related diseases . The methanol functional group on this core structure provides a versatile handle for further synthetic modification, allowing researchers to create a diverse library of derivatives for structure-activity relationship (SAR) studies . This compound is presented exclusively for research purposes to support the development of novel therapeutic agents. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

pyrrolo[1,2-a]pyrazin-1-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-6-7-8-2-1-4-10(8)5-3-9-7/h1-5,11H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMUSQJRSXDTCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C(C2=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701299445
Record name Pyrrolo[1,2-a]pyrazine-1-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701299445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251762-21-6
Record name Pyrrolo[1,2-a]pyrazine-1-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1251762-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolo[1,2-a]pyrazine-1-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701299445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Pyrrole-Based Enaminones

A significant approach involves cyclization of pyrrole-based enaminones, which are synthesized from substituted pyrroles. This method typically employs acid-mediated cyclization, often using ammonium acetate as a reagent to facilitate ring closure.

Key steps:

  • Synthesis of pyrrole-based enaminones from substituted pyrroles.
  • Cyclization under acidic conditions, often with ammonium acetate, to form the pyrrolo[1,2-a]pyrazine core.
  • Subsequent reduction or functionalization to introduce the methanol group at position 1.

Research Findings:

  • The cyclization of 2-formylpyrrole-based enaminones in the presence of ammonium acetate results in pyrrolo[1,2-a]pyrazines with moderate to high yields.
  • Reduction of the resulting pyrazine derivatives with sodium borohydride yields the corresponding alcohols, including Pyrrolo[1,2-a]pyrazine-1-methanol.

Data Table 1: Cyclization of Pyrrole Enaminones

Starting Material Reagents Conditions Product Yield (%)
Pyrrole-based enaminone Ammonium acetate Acidic, reflux Pyrrolo[1,2-a]pyrazine 57-80

Multi-step Synthesis from Pyrroles and Pyrazinones

Another approach involves multi-step transformations starting from simple pyrroles or pyrazinones, involving chlorosulfonyl isocyanate, reduction, and dehydration steps.

Key steps:

  • Preparation of pyrrolopyrazinediones from aspartic acid derivatives or chlorosulfonyl isocyanate reactions.
  • Reduction with sodium borohydride to form pyrazinones.
  • Cyclization and functionalization to introduce the methanol group.

Research Findings:

  • Reduction of pyrrolopyrazinediones with sodium borohydride in methanol produces pyrazinones, which can be further manipulated to yield this compound.

Data Table 2: Multi-step Synthesis

Starting Material Reagents Conditions Intermediate Final Product Yield (%)
Aspartic acid ester Chlorosulfonyl isocyanate - Pyrrolopyrazinedione Pyrazinone 70-80

Fusion of Pyrrole and Pyrazinone Derivatives

Fusion strategies involve heating pyrazinone derivatives with diethyl ethoxymethylene malonate, followed by cyclization with lithium bis(trimethylsilyl)amide (LHMDS) in tetrahydrofuran (THF).

Key steps:

  • Heating pyrazinone with malonate derivatives.
  • Cyclization with LHMDS to form fused heterocyclic systems.
  • Functionalization at the 1-position to incorporate the methanol group.

Research Findings:

  • This method yields densely functionalized pyrrolo[1,2-a]pyrazine derivatives with high regioselectivity and yields ranging from good to excellent.

Data Table 3: Fusion Approach

Starting Material Reagents Conditions Product Yield (%)
Pyrazinone Malonate derivatives, LHMDS 80°C, THF This compound 65-85

Tandem Post-Ugi Cyclization and Gold(I)-Catalyzed Annulation

Recent advances include tandem Ugi multicomponent reactions followed by gold-catalyzed regioselective annulation to synthesize functionalized pyrrolo[1,2-a]pyrazine derivatives, including the methanol-functionalized compounds.

Key steps:

  • Ugi reaction to generate dihydropyrazinones.
  • Acid-mediated cyclization to form dihydropyrazinones.
  • Gold(I)-catalyzed regioselective annulation to afford the pyrrolo[1,2-a]pyrazine core.
  • Functionalization at the 1-position with methanol.

Research Findings:

  • The tandem process provides a versatile route with high regioselectivity and yields up to 85%, allowing for diverse substitution patterns.

Data Table 4: Tandem Ugi and Gold Catalysis

Starting Materials Reagents Conditions Product Yield (%)
Ugi adducts Acid, Au(I) catalyst 100°C, toluene This compound 70-85

Summary of Preparation Methods

Method Key Reagents Main Features Typical Yield Range References
Cyclization of pyrrole enaminones Ammonium acetate, acids One-step cyclization, reduction possible 57-80% ,
Multi-step synthesis from pyrroles/pyrazinones Chlorosulfonyl isocyanate, NaBH4 Multi-step, involves reduction and dehydration 70-80% ,
Fusion of pyrroles and pyrazinones Malonates, LHMDS Regioselective, high yields 65-85% ,
Tandem Ugi and gold catalysis Ugi adducts, Au(I) catalysts High regioselectivity, versatile 70-85%

Chemical Reactions Analysis

Types of Reactions: Pyrrolo[1,2-a]pyrazine-1-methanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole or pyrazine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions such as reflux or microwave irradiation.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo[1,2-a]pyrazine-1-carboxaldehyde, while reduction can produce pyrrolo[1,2-a]pyrazine-1-amine .

Scientific Research Applications

Antimicrobial Properties

Research indicates that pyrrolo[1,2-a]pyrazine derivatives exhibit antimicrobial activity. For instance, a related compound, pyrrolo[1,2-a]pyrazine-1,4-dione produced by Bacillus tequilensis, demonstrated potent inhibitory effects against multidrug-resistant Staphylococcus aureus . This suggests that pyrrolo[1,2-a]pyrazines could be developed as novel antimicrobial agents.

Gastroprotective Effects

Pyrrolo[1,2-a]pyrazine derivatives have also been identified as inhibitors of gastric acid secretion. These compounds are particularly useful in treating conditions characterized by excessive gastric acid production, such as peptic ulcer disease . The mechanism involves modulation of gastric secretory pathways, making these compounds valuable in gastroenterology.

Antiepileptic Activity

A study evaluated new perhydropyrrolo[1,2-a]pyrazine derivatives for their effectiveness in animal models of epilepsy. Certain derivatives showed promising median effective doses (ED50), indicating potential for further development as antiepileptic drugs . The ability to modulate neuronal excitability positions these compounds as candidates for treating epilepsy.

Case Study 1: Antimicrobial Activity

In a study involving the isolation of antimicrobial compounds from Bacillus tequilensis, pyrrolo[1,2-a]pyrazine-1,4-dione was identified as a major bioactive metabolite. The compound was purified and characterized using spectroscopic methods such as NMR and GC-MS. It exhibited significant activity against multidrug-resistant bacterial strains, highlighting its potential as a therapeutic agent .

Case Study 2: Gastroprotective Agents

A patent describes the use of specific pyrrolo[1,2-a]pyrazine derivatives that inhibit gastric acid secretion effectively. These compounds were tested in various animal models to assess their efficacy in reducing acid secretion and protecting against ulcer formation . The results indicated a strong correlation between compound structure and biological activity.

Mechanism of Action

The exact mechanism of action of pyrrolo[1,2-a]pyrazine-1-methanol is not fully understood. it is believed to exert its effects through interactions with various molecular targets, including enzymes and receptors. For instance, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory cytokines .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of Pyrrolo[1,2-a]pyrazine-1-methanol and structurally or functionally related heterocycles, emphasizing substituent effects, biological activities, and synthetic strategies.

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Biological Activities Key Evidence Sources
This compound Pyrrolo[1,2-a]pyrazine -CH2OH at C1 Not explicitly reported N/A
Pyrrolo[1,2-a]pyrazine-1,4-diones Pyrrolo[1,2-a]pyrazine + dione -C=O groups at C1 and C4 Antifungal, antimicrobial, anticancer
Aryl-2-methyl-1-pyrrolo[1,2-a]pyrazinones Pyrrolo[1,2-a]pyrazinone -CH3 at C2, aryl groups Anti-inflammatory, analgesic
Pyrrolo[1,2-a]quinoxalines Pyrrolo[1,2-a]quinoxaline Fused quinoxaline ring Antitubercular, anti-HIV, antihypertensive
Hexahydro-3-(2-methylpropyl)pyrrolo[1,2-a]pyrazine-1,4-dione (PPDHM) Pyrrolo[1,2-a]pyrazine + dione -CH2CH(CH2CH3) at C3 Antimicrobial, anticancer
Tetrahydropyrrolo[1,2-a]pyrido[3,2-a]pyrazines Pyrrolo[1,2-a]pyrazine + pyridine Fused pyridine ring Vascular smooth muscle relaxation

Structural and Functional Differences

Substituent Effects on Reactivity and Bioactivity Methanol vs. Dione Groups: this compound’s hydroxymethyl group contrasts with the 1,4-dione moiety in antifungal/anticancer analogs (e.g., PPDHM). The dione group enhances electrophilicity and π-π stacking, critical for enzyme inhibition, while the methanol group may improve aqueous solubility and hydrogen-bond donor capacity . Aryl vs. Alkyl Substituents: Aryl-2-methyl-1-pyrrolo[1,2-a]pyrazinones exhibit anti-inflammatory activity due to aryl groups enhancing lipophilicity and target binding, whereas alkyl substituents (e.g., 2-methylpropyl in PPDHM) optimize hydrophobic interactions in antimicrobial contexts .

Biological Activity

Pyrrolo[1,2-a]pyrazine-1-methanol is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analyses with related compounds.

Chemical Structure and Properties

This compound features a unique combination of pyrrole and pyrazine rings, which contributes to its distinct biological properties. The compound can undergo various chemical reactions, including oxidation and reduction, which allows for the synthesis of derivatives with potentially enhanced biological activities.

The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is believed to interact with various molecular targets such as enzymes and receptors. Notably:

  • Antimicrobial Activity : It may inhibit bacterial cell wall synthesis or disrupt membrane integrity.
  • Anti-inflammatory Effects : The compound could modulate the production of pro-inflammatory cytokines.
  • Antioxidant Properties : It has shown potential in scavenging free radicals, thereby preventing oxidative stress-related damage.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. For instance:

  • A study identified that derivatives of this compound produced by Bacillus tequilensis showed potent activity against multidrug-resistant Staphylococcus aureus .
  • The compound's effectiveness against various bacterial strains suggests its potential as an antibiotic agent.

Antioxidant Activity

This compound has been associated with antioxidant effects. It can neutralize free radicals and may play a role in preventing oxidative stress-related diseases .

Anti-inflammatory and Antitumor Properties

The compound has been investigated for its anti-inflammatory and potential antitumor activities. Its ability to inhibit pro-inflammatory cytokines positions it as a candidate for therapeutic applications in inflammatory diseases .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

CompoundBiological ActivityNotes
Pyrrolo[1,2-a]pyrazine-1,4-dioneAntioxidantKnown for strong antioxidant properties .
5H-pyrrolo[2,3-b]pyrazineKinase inhibitoryExhibits significant kinase inhibitory activity .
Pyrrolo[1,2-a]pyrazine derivativesAntimicrobial and anti-inflammatoryBroader spectrum of activity compared to analogs .

Case Studies and Research Findings

Several studies have contributed to the understanding of this compound's biological activities:

  • Antimicrobial Efficacy : A study on the compound's derivatives showed promising results against various pathogens, particularly S. aureus, highlighting its potential in treating infections caused by resistant strains .
  • Antioxidant Properties : Research indicated that extracts containing this compound exhibited strong antioxidant activity, suggesting applications in preventing oxidative damage associated with chronic diseases .
  • Cytotoxicity Studies : Investigations into the cytotoxic effects on human cell lines revealed moderate toxicity levels, indicating the need for further studies to assess safety profiles for therapeutic use .

Q & A

Q. Basic Research Focus

  • GC-MS : Identifies volatile derivatives (e.g., hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione) using non-polar columns (e.g., DB-5MS) with retention indices matched to NIST libraries .
  • ¹H/¹³C NMR : Assigns regiochemistry of substituents. For example, C2-protons in pyrrolo[1,2-a]pyrazines resonate at δ 6.9–7.2 ppm in CDCl₃, while C3-protons appear downfield (δ 7.5–8.1 ppm) due to ring anisotropy .

Q. Advanced Research Focus

  • X-ray crystallography : Resolves conformational ambiguities in solid-state structures. For instance, the anti orientation of substituents in 1-phenyltetrahydropyrrolopyrazine hydrochloride was confirmed via single-crystal analysis .

How do reaction mechanisms differ between catalyst-free and transition-metal-catalyzed syntheses?

Advanced Research Focus
Catalyst-free methods (e.g., bromopyruvate cyclization) proceed via Knoevenagel condensation and intramolecular amidation , favoring pyrrolo[1,2-a]quinoxaline derivatives. In contrast, Pd-catalyzed routes involve oxidative addition of aryl halides to Pd(0), followed by C–H activation at the pyrazine C6 position. Kinetic studies show that base strength (e.g., t-BuONa vs. K₂CO₃) dictates reaction rates and byproduct profiles .

What are the limitations of current synthetic methods for scaling this compound production?

Q. Advanced Research Focus

  • Purification challenges : Hydrophobic derivatives require silica gel chromatography with gradient elution (e.g., ethyl acetate/hexane 3:7 to 1:1), reducing scalability.
  • Stereochemical instability : Tetrahydropyrrolopyrazines with labile chiral centers require low-temperature storage (-20°C) to prevent racemization .

How do substituent effects influence the biological activity of this compound derivatives?

Q. Advanced Research Focus

  • Antioxidant activity : Electron-donating groups (e.g., -OCH₃) at C3 enhance radical scavenging (IC₅₀ = 12–18 μM in DPPH assays) by stabilizing phenoxyl radicals.
  • Antimicrobial activity : Bulky substituents (e.g., benzyl groups) improve membrane penetration against Gram-positive bacteria (MIC = 2–4 μg/mL) .

What novel applications of this compound derivatives are emerging in medicinal chemistry?

Q. Advanced Research Focus

  • Kinase inhibition : Derivatives with piperazinyl-pyrrolo[1,2-a]quinoxaline scaffolds inhibit Candida albicans CYP51 (IC₅₀ = 0.8–1.2 μM) via heme coordination.
  • Anticancer activity : Hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione induces apoptosis in HeLa cells (EC₅₀ = 15 μM) by activating caspase-3/7 pathways .

How can green chemistry principles be applied to this compound synthesis?

Q. Advanced Research Focus

  • Solvent-free cyclization : Microwave-assisted reactions (100–120°C, 30 min) reduce DMF usage by 70% while maintaining yields (>80%).
  • Biocatalysis : Lipase-mediated resolution of racemic mixtures achieves enantiomeric ratios >95:5, avoiding toxic transition metals .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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